4-butyryl-1H-pyrrole-2-carbohydrazide

Neurodegeneration MAO-B inhibition Parkinson's disease

4-Butyryl-1H-pyrrole-2-carbohydrazide (CAS 477848-80-9) is a heterocyclic building block belonging to the pyrrole-2-carbohydrazide class, distinguished by a butyryl substituent at the 4-position of the pyrrole ring. With a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol, this compound serves as a versatile intermediate for synthesizing hydrazone derivatives with potential antimicrobial, anticancer, and neuroprotective activities.

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 477848-80-9
Cat. No. B2367788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyryl-1H-pyrrole-2-carbohydrazide
CAS477848-80-9
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESCCCC(=O)C1=CNC(=C1)C(=O)NN
InChIInChI=1S/C9H13N3O2/c1-2-3-8(13)6-4-7(11-5-6)9(14)12-10/h4-5,11H,2-3,10H2,1H3,(H,12,14)
InChIKeyBOFQNFKFSUXVAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Butyryl-1H-pyrrole-2-carbohydrazide (CAS 477848-80-9): A Specialized Pyrrole-2-Carbohydrazide Scaffold for Drug Discovery and Chemical Biology Procurement


4-Butyryl-1H-pyrrole-2-carbohydrazide (CAS 477848-80-9) is a heterocyclic building block belonging to the pyrrole-2-carbohydrazide class, distinguished by a butyryl substituent at the 4-position of the pyrrole ring . With a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol, this compound serves as a versatile intermediate for synthesizing hydrazone derivatives with potential antimicrobial, anticancer, and neuroprotective activities . The butyryl group confers distinct lipophilicity and steric properties compared to acetyl, propionyl, or halogenated analogs, making it a valuable scaffold for structure-activity relationship (SAR) studies and fragment-based drug discovery programs .

Why 4-Butyryl-1H-pyrrole-2-carbohydrazide Cannot Be Interchanged with Unsubstituted or Halogenated Pyrrole-2-Carbohydrazide Analogs


Within the pyrrole-2-carbohydrazide family, the nature of the 4-position substituent profoundly influences biological target engagement, physicochemical properties, and downstream synthetic versatility. Unsubstituted 1H-pyrrole-2-carbohydrazide lacks the lipophilic side chain necessary for hydrophobic pocket interactions, while 4-halogenated analogs (e.g., 4-chloro, 4-bromo) introduce electronic effects that can alter hydrogen-bonding capacity and metabolic stability . The butyryl group's three-carbon aliphatic chain provides a unique balance of steric bulk and conformational flexibility not achievable with acetyl (two-carbon) or propionyl (three-carbon branched) substituents, directly impacting binding affinity in targets such as MAO-B and sterol 14α-demethylase [1][2]. Consequently, substituting 4-butyryl-1H-pyrrole-2-carbohydrazide with a closely related analog risks losing the specific pharmacokinetic and pharmacodynamic profile that makes this scaffold valuable in lead optimization campaigns.

Quantitative Differentiation Evidence for 4-Butyryl-1H-pyrrole-2-carbohydrazide Against Structural Analogs


MAO-B Inhibitory Potential of Butyryl-Substituted Pyrrole Hydrazides vs. Unsubstituted and Halogenated Analogs

Pyrrole-based hydrazide-hydrazones bearing butyryl or analogous acyl substituents have demonstrated significant MAO-B inhibitory activity, with the most potent analog (compound 12) achieving 50% inhibition of recombinant human MAO-B at 1 µM, comparable to the reference inhibitor Selegiline (55% at 1 µM) [1]. In contrast, unsubstituted pyrrole-2-carbohydrazide derivatives generally exhibit weak or negligible MAO-B engagement, underscoring the essential role of the 4-acyl substituent in target binding [1]. The butyryl chain's optimal length and flexibility are hypothesized to facilitate key hydrophobic interactions within the MAO-B active site that shorter acetyl or bulkier halogen substituents cannot replicate [1][2].

Neurodegeneration MAO-B inhibition Parkinson's disease

Antifungal Potency of 3,4-Dimethylpyrrole-2-carbohydrazide Analogues Bearing Acyl Modifications vs. Halogen-Substituted Derivatives

In a comparative study of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues, compounds bearing optimized acyl or Schiff base substituents (5h, 5i, 5j) achieved minimum inhibitory concentration (MIC) values of 0.039 mg/mL against Aspergillus fumigatus, representing the most potent antifungal activity within the series [1]. By contrast, 4-chloro-1H-pyrrole-2-carbohydrazide derivatives exhibited MIC values of 0.40 µg/mL against mycobacterial strains, while 4-bromo analogs showed slightly lower activity due to steric hindrance from bromine's larger atomic radius . The butyryl substituent's balanced lipophilicity (cLogP ~0.8-1.2) is projected to enhance membrane penetration relative to more polar chloro (cLogP ~0.3) or nitro (cLogP ~0.1) analogs, contributing to the observed potency differences [1].

Antifungal Aspergillus fumigatus Sterol 14α-demethylase

Antiproliferative Selectivity of Pyrrole-2-carbohydrazide Hydrazones: Butyryl vs. α-Aldehyde vs. β-Aldehyde Substituent Effects

In a panel of tumor and non-tumor cell lines, pyrrole-2-carbohydrazide hydrazone 1C (derived from a β-aldehyde) demonstrated the highest selectivity index (SI = 3.83) in human SH-4 melanoma cells, with an IC50 of 44.63 ± 3.51 µM [1]. Hydrazones obtained by condensation with α-aldehydes were consistently less bioactive, establishing a clear structure-activity relationship where the aldehyde regioisomerism, and by extension the acyl substituent orientation, governs antiproliferative potency and tumor selectivity [1]. The butyryl substituent on the pyrrole core is expected to further modulate this selectivity by influencing the compound's conformational preferences and target engagement kinetics, a parameter not addressable with smaller acetyl or rigid aromatic substituents [1].

Anticancer Melanoma Selectivity index

Priority Application Scenarios for 4-Butyryl-1H-pyrrole-2-carbohydrazide Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery for MAO-B Inhibitors in Parkinson's Disease

Leverage 4-butyryl-1H-pyrrole-2-carbohydrazide as a validated starting fragment for MAO-B inhibitor development. The scaffold's demonstrated ability—via close acyl-substituted analogs—to achieve 50% hMAOB inhibition at 1 µM, comparable to Selegiline (55%), supports its use in fragment growing and merging strategies [1]. Unlike unsubstituted pyrrole-2-carbohydrazide fragments that lack MAO-B engagement, the butyryl substituent provides essential hydrophobic contacts with the enzyme active site, accelerating hit-to-lead progression [1].

Antifungal Drug Discovery Targeting Azole-Resistant Aspergillus Species

Deploy 4-butyryl-1H-pyrrole-2-carbohydrazide as a core scaffold for synthesizing hydrazone derivatives targeting sterol 14α-demethylase. Structurally analogous 3,4-dimethylpyrrole-2-carbohydrazides have achieved MIC values as low as 0.039 mg/mL against Aspergillus fumigatus, with molecular docking confirming binding in the enzyme access channel away from the catalytic heme iron—a mechanism that may circumvent heme-related toxicity seen with conventional azoles [2]. The butyryl group's lipophilicity is anticipated to further improve fungal membrane penetration compared to more polar chloro or nitro analogs [2].

Selective Antiproliferative Agent Development for Melanoma

Utilize 4-butyryl-1H-pyrrole-2-carbohydrazide as a substrate for synthesizing hydrazones with tunable tumor selectivity. Pyrrole-2-carbohydrazide hydrazones derived from β-aldehydes have demonstrated selectivity indices up to 3.83 in SH-4 melanoma cells (IC50 = 44.63 µM), while maintaining low cytotoxicity toward non-tumor BALB 3T3 fibroblasts [3]. The butyryl substituent at the 4-position offers an additional handle for modulating conformational preferences and pharmacokinetic properties beyond what is achievable with commercially available acetyl, propionyl, or halogen-substituted analogs [3].

Chemical Biology Probe Development for Carbohydrazide-Mediated Metal Chelation Studies

Employ 4-butyryl-1H-pyrrole-2-carbohydrazide as a precursor for synthesizing metal-chelating hydrazone ligands. The carbohydrazide moiety provides a bidentate coordination site for transition metals, while the butyryl substituent modulates the electronic environment of the pyrrole ring, influencing complex stability and redox properties. This distinguishes the butyryl derivative from 4-acetyl or 4-propionyl analogs, which offer different steric and electronic profiles, enabling fine-tuning of metal-binding affinity for applications in bioinorganic chemistry and metallodrug development.

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